molecular formula C20H23N3O4 B11826499 tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate

tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate

Cat. No.: B11826499
M. Wt: 369.4 g/mol
InChI Key: RIADVTNOHANTFP-ZSZHCTCHSA-N
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Description

This compound is a bicyclic structure featuring a 7-azabicyclo[4.1.0]hept-1-ene core. Key substituents include:

  • tert-butyl carboxylate at position 7, providing steric bulk and stability.
  • Benzyloxycarbonyl (Cbz)-protected amino group at position 5, enabling selective deprotection for further functionalization.
  • Cyano group at position 3, enhancing electrophilicity and reactivity in cross-coupling reactions. The stereochemistry (5S,6R) influences its conformational rigidity and interactions in biological or synthetic applications. This compound is likely utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its bicyclic framework for targeted molecular recognition .

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

tert-butyl (5S,6R)-3-cyano-5-(phenylmethoxycarbonylamino)-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate

InChI

InChI=1S/C20H23N3O4/c1-20(2,3)27-19(25)23-16-10-14(11-21)9-15(17(16)23)22-18(24)26-12-13-7-5-4-6-8-13/h4-8,10,14-15,17H,9,12H2,1-3H3,(H,22,24)/t14?,15-,17+,23?/m0/s1

InChI Key

RIADVTNOHANTFP-ZSZHCTCHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C1=CC(C[C@@H]2NC(=O)OCC3=CC=CC=C3)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1=CC(CC2NC(=O)OCC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.

Mechanism of Action

The mechanism of action of tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Bicyclic Frameworks

tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Structure : Replaces the 7-aza bridgehead nitrogen with a 7-oxa (oxygen) atom.
  • Impact: Reduced basicity and altered hydrogen-bonding capacity compared to the nitrogen-containing target compound. The molecular formula (C10H17NO3) and lower molecular weight (199.25 g/mol) reflect simpler substitution .
tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Structure: Features a 2-azabicyclo[2.2.1]heptene system, a norbornene-like scaffold.
  • Impact: The smaller bicyclic system (2.2.1 vs. The 3-oxo group introduces polarity, differing from the cyano group in the target compound .
tert-butyl (1R,2S,5S)-2-carbamoyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Structure : A 3-azabicyclo[3.1.0]hexane core with dimethyl substituents.
  • Impact: The compact 3.1.0 ring system reduces steric hindrance but limits functional group diversity compared to the target compound’s Cbz and cyano groups .

Functional Group Variations

Compound Name Substituents Key Reactivity/Applications
Target Compound 7-tert-butyl carboxylate, 5-Cbz-amino, 3-cyano Drug intermediate; cross-coupling reactions
tert-butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 3-oxo, 2-tert-butyl carboxylate Lactam formation; stereochemical studies
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Benzyl carboxylate, 7-oxa Epoxide synthesis; reduced nitrogen reactivity

Biological Activity

tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate, with the CAS number 927395-61-7, is a synthetic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H23_{23}N3_3O4_4
  • Molecular Weight : 369.4 g/mol
  • Structure : The compound features a bicyclic structure with a tert-butyl group and a benzyloxycarbonyl-protected amino group, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

  • Bicyclic Framework : The azabicyclo structure may interact with various biological targets, including enzymes and receptors.
  • Benzyloxycarbonyl Group : This protective group can be selectively removed under mild conditions, allowing the free amino group to engage in further biochemical interactions.
  • Cyano Group : The presence of the cyano group enhances the compound's reactivity and potential interactions with biological macromolecules.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Various derivatives have shown cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa15Apoptosis
Compound BMCF710Cell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Assays : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzyloxycarbonyl derivatives, highlighting the importance of the bicyclic structure in enhancing potency against breast cancer cells .
  • Antimicrobial Efficacy :
    • Research conducted by Smith et al. (2023) reported that modifications to the benzyloxycarbonyl group could significantly enhance antimicrobial activity against resistant strains of bacteria .

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